N-(4-Bromophenyl)-picrylamine N-(4-Bromophenyl)-picrylamine
Brand Name: Vulcanchem
CAS No.: 34749-64-9
VCID: VC16049411
InChI: InChI=1S/C12H7BrN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H
SMILES:
Molecular Formula: C12H7BrN4O6
Molecular Weight: 383.11 g/mol

N-(4-Bromophenyl)-picrylamine

CAS No.: 34749-64-9

Cat. No.: VC16049411

Molecular Formula: C12H7BrN4O6

Molecular Weight: 383.11 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-picrylamine - 34749-64-9

Specification

CAS No. 34749-64-9
Molecular Formula C12H7BrN4O6
Molecular Weight 383.11 g/mol
IUPAC Name N-(4-bromophenyl)-2,4,6-trinitroaniline
Standard InChI InChI=1S/C12H7BrN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H
Standard InChI Key XXTRIVLEFOABPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Introduction

Structural Characteristics and Nomenclature

N-(4-Bromophenyl)-picrylamine belongs to the family of picramide derivatives, distinguished by the presence of a picryl group (2,4,6-trinitrophenyl) linked to a 4-bromophenylamine moiety. The compound’s systematic IUPAC name is N-(4-bromophenyl)-2,4,6-trinitroaniline, reflecting its substitution pattern. The bromine atom occupies the para position on the aniline ring, while three nitro groups are symmetrically arranged on the adjacent phenyl ring .

Molecular Geometry and Electronic Configuration

The molecule’s planar structure arises from conjugation between the aromatic rings and the electron-withdrawing nitro groups. Density functional theory (DFT) studies of analogous picramides suggest significant electron delocalization across the nitro groups, which stabilizes the molecule but also increases its susceptibility to nucleophilic attack at the bromine site . The bromine atom contributes both steric bulk and polarizability, influencing intermolecular interactions in crystalline or solution states.

Synthesis and Reaction Pathways

Classical Synthesis Methods

The synthesis of N-(4-bromophenyl)-picrylamine typically involves the nitration of pre-brominated aniline derivatives. A two-step procedure is commonly employed:

  • Bromination of Aniline: 4-Bromoaniline is prepared via electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide .

  • Picrylation: The brominated aniline is reacted with picryl chloride (2,4,6-trinitrochlorobenzene) under controlled alkaline conditions to form the target compound .

The reaction mechanism proceeds through nucleophilic aromatic substitution, where the amine group attacks the electron-deficient picryl chloride. Yields are moderate (40–60%) due to competing side reactions, including over-nitration and decomposition of the nitro groups under harsh conditions .

Alternative Routes and Modern Innovations

Recent advances in green chemistry have explored solvent-free mechanochemical synthesis, though scalability remains a challenge. Microwave-assisted methods have also been reported for analogous picramides, reducing reaction times from hours to minutes while maintaining yields above 50% .

Physicochemical Properties

Spectral Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1530 cm1^{-1} and 1350 cm1^{-1} correspond to asymmetric and symmetric stretching of nitro groups. A C-Br stretch appears near 600 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (DMSO-d6_6): δ 8.70 (s, 2H, aromatic H adjacent to nitro), 7.65 (d, 2H, J = 8.5 Hz, bromophenyl H), 7.50 (d, 2H, J = 8.5 Hz, bromophenyl H) .

    • 13C^{13}\text{C} NMR: Peaks at 148 ppm (nitro-bearing carbons) and 122 ppm (brominated carbons) .

Thermal and Solubility Characteristics

PropertyValueConditions
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility in DMSO25 mg/mL25°C
Solubility in Water<0.1 mg/mL25°C
StabilitySensitive to light and moistureLong-term storage at -20°C

Applications in Research

Organic Synthesis

N-(4-Bromophenyl)-picrylamine serves as a precursor in the synthesis of heterocyclic compounds and dendritic polymers. Its bromine atom facilitates palladium-catalyzed couplings, enabling the construction of complex architectures for optoelectronic materials .

Energetic Materials

The high nitrogen content (14.6% by mass) and nitro groups make it a candidate for secondary explosives, though its sensitivity to impact and friction limits practical use .

Biological Studies

Limited studies suggest potential as a kinase inhibitor scaffold due to structural similarity to known pharmacophores, though toxicity profiles remain uncharacterized .

Recent Research and Future Directions

Currie et al.’s (1980) investigation into DPPH bromination revealed unexpected nitration pathways, suggesting analogous reactivity in N-(4-bromophenyl)-picrylamine under specific conditions . Future research could explore:

  • Catalytic Functionalization: Developing methods to selectively modify the bromine site without disturbing nitro groups.

  • Computational Modeling: Using DFT to predict reaction pathways and stabilize intermediates.

  • Biological Screening: Assessing cytotoxicity and therapeutic potential in collaboration with pharmacology studies.

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